molecular formula C14H13NO3S B4184493 N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4184493
M. Wt: 275.32 g/mol
InChI Key: TXXGZEHIAFFWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as TDCA, is a chemical compound that has been studied for its potential therapeutic benefits. TDCA belongs to the family of benzodioxine derivatives, which have been shown to have various biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been shown to modulate various signaling pathways such as the PI3K/Akt pathway and the MAPK/ERK pathway. This compound has also been shown to inhibit the activity of several enzymes such as histone deacetylases and topoisomerases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to increase the levels of antioxidant enzymes and reduce oxidative stress in animal models of neurodegenerative diseases. Furthermore, this compound has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, this compound has some limitations for lab experiments. This compound is relatively insoluble in water, making it difficult to use in aqueous experiments. Furthermore, this compound has limited stability in solution, making it difficult to store for long periods of time.

Future Directions

There are several future directions for N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide research. This compound has shown promising results as a potential anti-cancer agent, and further studies are needed to determine its efficacy in different types of cancer. This compound has also shown potential as a neuroprotective agent, and further studies are needed to determine its efficacy in different animal models of neurodegenerative diseases. Furthermore, this compound has shown potential as an anti-inflammatory agent, and further studies are needed to determine its efficacy in different animal models of inflammatory diseases. Additionally, further studies are needed to determine the exact mechanism of action of this compound and to identify potential targets for this compound in different signaling pathways.

Scientific Research Applications

N-(2-thienylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential therapeutic benefits in various fields such as cancer research, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c16-14(15-9-11-2-1-7-19-11)10-3-4-12-13(8-10)18-6-5-17-12/h1-4,7-8H,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXGZEHIAFFWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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